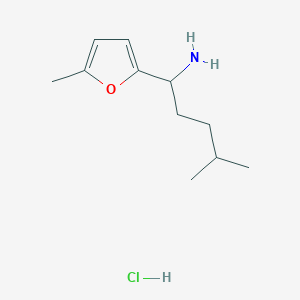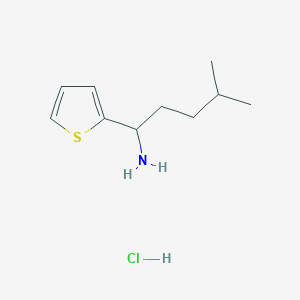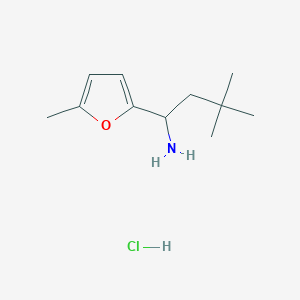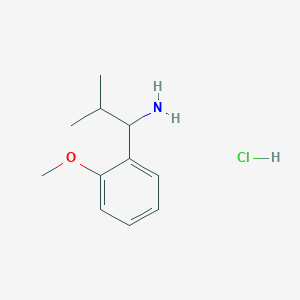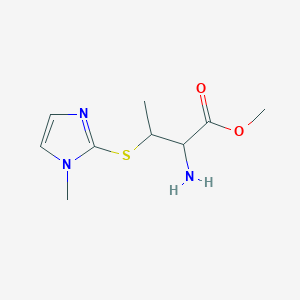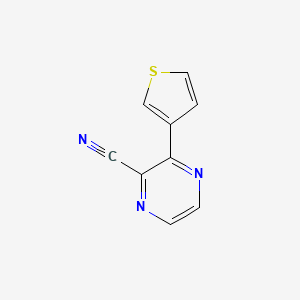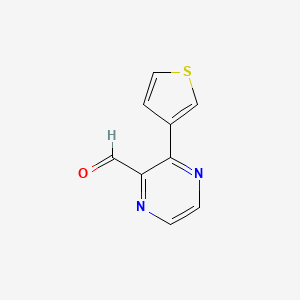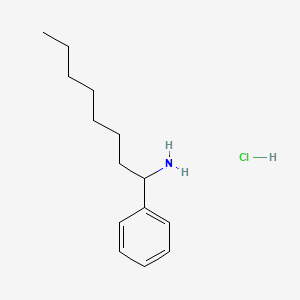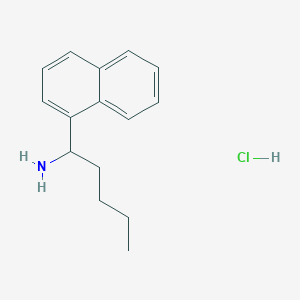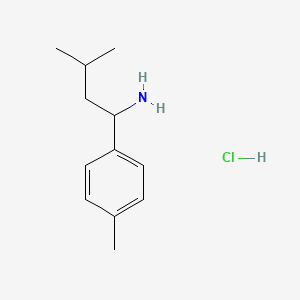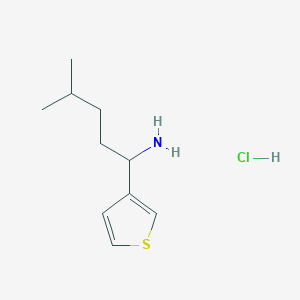![molecular formula C11H10ClN3O B1433028 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1384428-67-4](/img/structure/B1433028.png)
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Descripción general
Descripción
2-Chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CMPT) is an organic compound that has a wide range of applications in the scientific research field. This compound has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques and Yields : Research on triazole derivatives, including those structurally similar to 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one, involves various synthesis methods. For instance, a triazole derivative was synthesized using hydroxylamine hydrochloride in dry ethanol, achieving an 86% yield (Abdel-Wahab et al., 2023). Another derivative was synthesized through a reaction with 2-naphthaldehyde in ethanolic sodium hydroxide, with a 92% yield (Kariuki et al., 2022).
Structural Characterization : Various techniques like nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction are employed for confirming the structures of these derivatives. One study reported the characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, analyzing interactions like O⋯π-hole tetrel bonding (Ahmed et al., 2020).
Potential Applications
Anti-Microbial and Anti-Oxidant Properties : Some triazole derivatives are synthesized specifically for their potential anti-microbial, anti-oxidant, and anti-cancer activities. These compounds are often characterized by various spectroscopic methods and tested for their biological activities (Bhat et al., 2016).
Agricultural Applications : The synthesis of specific triazole derivatives is aimed at agricultural applications, like fungicides. The optimized synthesis conditions for these compounds facilitate their potential industrial application due to high yields and easy preparation (Ji et al., 2017).
Pharmaceutical Research : The structural characteristics of triazole derivatives are studied for their potential pharmacological effects. Research in this area often involves exploring the efficacy of these compounds in inhibiting various biological processes or pathogens, as shown in a study targeting COVID-19 main protease (Rashdan et al., 2021).
Material Science Applications : The structural properties of these compounds are also of interest in material science. For instance, their crystal structures can offer insights into molecular interactions and properties relevant to material design (Gonzaga et al., 2016).
Propiedades
IUPAC Name |
2-chloro-1-[1-(3-methylphenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-8-3-2-4-9(5-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUINUERLBAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



